N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE
Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE is a complex organic compound with a molecular formula of C17H18ClNO3. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, as well as an ethoxyphenyl group attached to a methanesulfonamido moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acyl group to form the amide.
Substitution: Introduction of the chloro and methoxy groups.
Sulfonation: Introduction of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity. The sulfonamide moiety can also play a role in its biological activity by interacting with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 4-Chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]PROPANAMIDE is unique due to the presence of both chloro and methoxy groups on the phenyl ring, as well as the ethoxyphenyl and methanesulfonamido moieties
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-5-27-16-9-7-15(8-10-16)22(28(4,24)25)13(2)19(23)21-14-6-11-18(26-3)17(20)12-14/h6-13H,5H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKINKIJKMMRCEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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